REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][N+:6]([O-])=[CH:5][CH:4]=1)#[N:2].P(Cl)(Cl)(Cl)(Cl)[Cl:11].O=P(Cl)(Cl)Cl.Cl.[OH-].[Na+]>O>[Cl:11][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][C:3]=1[C:1]#[N:2] |f:4.5|
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Name
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|
Quantity
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250 g
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Type
|
reactant
|
Smiles
|
C(#N)C1=CC=[N+](C=C1)[O-]
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Name
|
|
Quantity
|
599.94 g
|
Type
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reactant
|
Smiles
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P(Cl)(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
800 mL
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Type
|
reactant
|
Smiles
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O=P(Cl)(Cl)Cl
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Name
|
|
Quantity
|
200 mL
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Type
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reactant
|
Smiles
|
Cl
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Name
|
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Quantity
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4.5 L
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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5994 g
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Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 100° C. for 3 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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fitted with a reflux condensor
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Type
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ADDITION
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Details
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During the addition the temperature
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Type
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CUSTOM
|
Details
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rose to 41° C
|
Type
|
TEMPERATURE
|
Details
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then cooled to 95° C.
|
Type
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CUSTOM
|
Details
|
stayed below 15° C.
|
Type
|
CUSTOM
|
Details
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(about 35 min)
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Duration
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35 min
|
Type
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TEMPERATURE
|
Details
|
The resulting brown solution was cooled to below 5° C.
|
Type
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CUSTOM
|
Details
|
the temperature below 5° C
|
Type
|
FILTRATION
|
Details
|
The resulting beige precipitate was filtered
|
Type
|
WASH
|
Details
|
washed thoroughly with water (4×500 mL)
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Type
|
CUSTOM
|
Details
|
as dry as possible
|
Type
|
STIRRING
|
Details
|
n-heptane (7 L) and stirred at 30° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted further with n-heptane (2×2 L)
|
Type
|
STIRRING
|
Details
|
stirring for 30 min each time at 30° C
|
Duration
|
30 min
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4, 136 g)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the resulting solution was concentrated under reduced pressure to a weight of 1.9 kg (about 3 L), at which point the product
|
Type
|
CUSTOM
|
Details
|
to crystallise
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1.5 h
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
the product was filtered
|
Type
|
WASH
|
Details
|
washed with cold n-heptane (2×125 mL)
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Type
|
CUSTOM
|
Details
|
dried at room temperature in a circulating air drier
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C=CN=C1
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Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 129.08 g | |
YIELD: PERCENTYIELD | 44.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |